molecular formula C9H11FN2O2 B1414081 Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate CAS No. 2187435-18-1

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate

Cat. No. B1414081
CAS RN: 2187435-18-1
M. Wt: 198.19 g/mol
InChI Key: ZGDMWGRISOMANP-UHFFFAOYSA-N
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Description

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate, also known as MEFPY, is a compound belonging to the pyridine family of compounds. It is a widely used compound in pharmaceutical and laboratory research due to its unique properties.

Scientific Research Applications

Medicine: Antitumor Activity

This compound has been studied for its potential antitumor properties. Research suggests that derivatives of ethylamino pyridine carboxylate exhibit activity against certain cancer cell lines, making them candidates for further investigation in cancer treatment .

Agriculture: Herbicide Development

In agriculture, similar compounds have been utilized in the synthesis of herbicides. Their ability to inhibit the growth of unwanted flora is crucial for crop protection and yield improvement .

Material Science: Polymer Synthesis

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate may serve as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of new materials with enhanced properties .

Industrial Chemistry: Chemical Manufacturing

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex chemicals, which are then used in various manufacturing processes .

Environmental Science: Pollution Remediation

Research into similar compounds has shown potential in environmental applications, such as the remediation of pollutants. Their chemical structure could help in binding or neutralizing toxic substances in the environment .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of this compound could be used as stationary phases in chromatography, aiding in the separation and analysis of complex mixtures .

Biotechnology: Proteomics

In the field of biotechnology, particularly proteomics, such compounds can be used in the synthesis of peptides or as part of the detection systems in mass spectrometry-based proteomic analysis .

Physics: Electro-Optic Applications

While not directly related to Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate, research in physics has explored the use of similar organic compounds in electro-optic devices, which could suggest potential applications for this compound in the development of optical sensors or switches .

properties

IUPAC Name

methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-3-11-7-4-8(10)12-5-6(7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMWGRISOMANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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